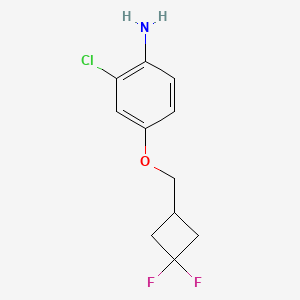
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline is an organic compound that features a chloro-substituted aniline core with a difluorocyclobutyl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline typically involves multiple steps, including the formation of the difluorocyclobutyl methoxy group and its subsequent attachment to the chloroaniline core. Common synthetic methods include:
Formation of Difluorocyclobutyl Methoxy Group: This step often involves the reaction of a cyclobutyl compound with a fluorinating agent under controlled conditions.
Attachment to Chloroaniline: The difluorocyclobutyl methoxy group is then attached to the chloroaniline core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxyaniline: Similar structure but lacks the difluorocyclobutyl group.
3,3-Difluorocyclobutylamine: Contains the difluorocyclobutyl group but lacks the chloroaniline core.
Uniqueness
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline is unique due to the presence of both the chloroaniline core and the difluorocyclobutyl methoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12ClF2NO |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
2-chloro-4-[(3,3-difluorocyclobutyl)methoxy]aniline |
InChI |
InChI=1S/C11H12ClF2NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2 |
InChI Key |
GQKPLGZIWGQKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















